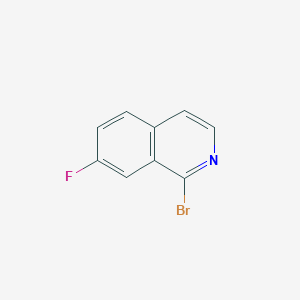

1-Bromo-7-fluoroisoquinoline

Beschreibung

1-Bromo-7-fluoroisoquinoline (CAS: 1207448-24-5) is a halogenated heterocyclic compound with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol . It belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring system. The bromine atom at position 1 and fluorine at position 7 introduce distinct electronic and steric effects, making this compound a valuable intermediate in pharmaceutical and materials chemistry.

Eigenschaften

IUPAC Name |

1-bromo-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFACKHVMOIQVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Bromo-7-fluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct introduction of fluorine and bromine onto the isoquinoline ring. This can be done using halogenation reactions where isoquinoline is treated with bromine and a fluorinating agent under controlled conditions. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by bromination. Industrial production methods typically involve these synthetic routes but on a larger scale, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Bromo-7-fluoroisoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine or fluorine atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1-Bromo-7-fluoroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, especially those targeting neurological disorders.

Industry: The compound is used in the development of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs)

Wirkmechanismus

The mechanism by which 1-Bromo-7-fluoroisoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties are influenced by the halogen atoms, affecting its performance in electronic devices .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

Halogenated isoquinolines differ in halogen type, substitution patterns, and additional functional groups. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |

|---|---|---|---|---|

| 1-Bromo-7-fluoroisoquinoline | 1207448-24-5 | C₉H₅BrFN | 226.05 | Br (1), F (7) |

| 7-Bromo-1-chloroisoquinoline | 215453-51-3 | C₉H₅BrClN | 242.50 | Br (7), Cl (1) |

| 1-Chloro-7-fluoroisoquinoline | - | C₉H₅ClFN | 185.60 | Cl (1), F (7) |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | 1375302-35-4 | C₉H₄BrClFN | 260.50 | Br (4), Cl (7), F (6) |

| 7-(Bromomethyl)-1-chloroisoquinoline | 209285-92-7 | C₁₀H₇BrClN | 256.53 | Cl (1), BrCH₂ (7) |

Key Observations :

- Halogen Type: Bromine (Br) and chlorine (Cl) increase molecular weight and steric bulk compared to fluorine (F).

- Substituent Position: Position 1 halogens (e.g., Br in this compound) may sterically hinder electrophilic substitution at adjacent positions, whereas position 7 substituents (e.g., F in this compound) modulate electronic properties of the aromatic system .

Physical and Chemical Properties

Available data for comparable compounds:

Insights for this compound:

- Expected low water solubility due to aromatic and halogenated structure (similar to 7-Bromo-1-chloroisoquinoline) .

- Synthesis: Likely involves halogenation or nucleophilic substitution, as seen in the synthesis of 1-Chloro-7-fluoroisoquinoline using POCl₃ .

Biologische Aktivität

1-Bromo-7-fluoroisoquinoline is a compound belonging to the class of fluorinated isoquinolines, which are recognized for their unique biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Interactions

this compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action primarily involves modulation of cellular signaling pathways through interactions with kinases and phosphatases. These interactions can lead to significant changes in cellular processes such as proliferation, apoptosis, and metabolism.

Biochemical Pathways

The compound has been shown to influence critical biochemical pathways, particularly those involving protein kinase B (PKB/Akt). PKB is essential for mediating various cellular functions, including growth factor signaling and cell survival. The presence of bromine and fluorine atoms in the structure enhances its binding affinity to these targets, potentially leading to improved therapeutic effects .

Cellular Effects

This compound exhibits a range of cellular effects:

- Influence on Gene Expression : The compound modulates the activity of transcription factors and growth factors, leading to altered gene expression patterns.

- Impact on Cell Signaling : It affects key signaling pathways that regulate cell growth and survival, which may have implications for cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a solid powder with recommended storage conditions between 2-8°C. Its stability under standard laboratory conditions suggests potential for further investigation in vivo.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may enhance enzyme activity or gene expression without significant toxicity, while higher doses could lead to more pronounced biological responses or adverse effects.

Chemical Reactions

This compound undergoes several chemical reactions that are relevant for its synthesis and functionalization:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be substituted with various nucleophiles under specific conditions. |

| Oxidation/Reduction | Can be oxidized to form derivatives or reduced to remove halogen atoms. |

| Coupling Reactions | Participates in Suzuki or Heck coupling reactions to form biaryl compounds. |

These reactions not only facilitate the synthesis of derivatives but also enhance its applicability in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that halogenated isoquinolines exhibit anticancer properties by inhibiting PKB activity, which is often constitutively activated in tumors. The presence of bromine enhances the compound's potency against cancer cell lines .

- Antimicrobial Properties : Preliminary investigations suggest that compounds similar to this compound possess antimicrobial activities, making them candidates for further exploration as therapeutic agents.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated isoquinolines:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-7-fluoroisoquinoline | C9H6BrF | Chlorine substitution may alter reactivity. |

| 1-Bromo-5-fluoroisoquinoline | C9H6BrF | Different halogenation pattern affects biological properties. |

| 7-Fluoroisoquinoline | C9H6F | Lacks bromine; alters chemical properties significantly. |

These comparisons highlight how specific substitutions impact the reactivity and potential applications of these compounds in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.